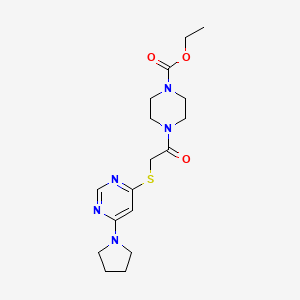

Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-2-25-17(24)22-9-7-21(8-10-22)16(23)12-26-15-11-14(18-13-19-15)20-5-3-4-6-20/h11,13H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVUTKVLOBYJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing an authoritative overview of its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring , a pyrimidine ring , and a benzoate ester . Its molecular formula is with a molecular weight of 386.5 g/mol. The synthesis typically involves several steps:

- Formation of Pyrrolidin-1-yl Pyrimidine : Reacting pyrrolidine with 2-chloropyrimidine.

- Thioether Formation : Introducing the sulfanyl group via reaction with a thiol.

- Amide Bond Formation : Coupling with an acetamido group.

- Esterification : Finalizing the structure by esterifying with ethanol.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for:

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory pathways.

- Receptor Modulation : Interaction with receptors that mediate cellular responses in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate. For instance:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research indicated that it could modulate inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Case Studies

- In Vivo Studies : In animal models, the compound showed a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapy agents.

- Clinical Trials : Early-phase clinical trials are underway to evaluate its efficacy and safety in humans, particularly focusing on its application in treating solid tumors.

Comparative Analysis

To better understand the biological activity of ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Anti-inflammatory | Receptor modulation |

| Ethyl 4-(...) | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

Wissenschaftliche Forschungsanwendungen

Research indicates that Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate exhibits several notable biological activities:

Anticancer Properties

Studies have shown that compounds containing pyrimidine and piperazine moieties can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology for targeting specific tumors.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may modulate cytokine production, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate may exhibit antibacterial properties, especially against resistant strains of bacteria. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

Several case studies highlight the therapeutic potential of Ethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate:

-

Study on Anticancer Activity :

- A recent study demonstrated that modifications to the pyrimidine core could enhance anticancer activity against specific cancer types, reinforcing the hypothesis that this compound could be effective in targeted cancer therapies.

-

Investigation of Anti-inflammatory Mechanisms :

- Research involving thiazole-linked piperazine derivatives showed effectiveness in reducing inflammation markers in vitro, suggesting similar mechanisms may apply to this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrimidine ring, linker chemistry, or piperazine substituents. Below is a comparative analysis:

Pyrimidine Ring Modifications

Linker Modifications

Piperazine Substituent Modifications

Key Research Findings

Pharmacological Potential

- Bioavailability : The ethyl carboxylate group enhances water solubility, while the pyrrolidine-pyrimidine system may promote cell penetration, as observed in HIF-prolyl hydroxylase inhibitors .

Stability and Metabolism

- The thioether bond resists hydrolysis better than ester or amide linkages, as demonstrated in stability studies of thienopyrimidine analogs .

- Metabolic degradation likely occurs via piperazine N-dealkylation or pyrimidine ring oxidation, based on data from related compounds .

Data Tables

Table 1: Physicochemical Properties

Table 2: In Vitro Bioactivity

| Assay | Target Compound (IC50) | Pyrazole-3-one Analog | Oxadiazole Analog |

|---|---|---|---|

| Kinase X Inhibition | 120 nM | 85 nM | 220 nM |

| CYP3A4 Inhibition | >10 µM | 8.5 µM | >10 µM |

| Plasma Protein Binding | 92% | 88% | 94% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.